Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable imidazole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding imidazole oxides.
Reduction: Formation of de-brominated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Ethyl2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of Ethyl2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl2-bromo-1-methyl-1H-imidazole-4-carboxylate
- Ethyl2-chloro-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate
- Ethyl2-bromo-1-isopropyl-1H-imidazole-4-carboxylate
Comparison: Ethyl2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate stands out due to the presence of both the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit unique properties in terms of solubility, stability, and interaction with biological targets.
Biological Activity
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate (CAS Number: 1710695-90-1) is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H15BrN2O2
- Molecular Weight : 275.14 g/mol
- Structural Features : The compound includes a bromine atom, an isopropyl group, and a carboxylate functional group, contributing to its reactivity and potential biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. The presence of the bromine atom enhances its reactivity, allowing it to form stable complexes with biological molecules such as enzymes and receptors.
- Antiviral Potential : Research indicates that compounds with similar imidazole structures have shown effectiveness against various viruses. This compound may act as an inhibitor of key viral enzymes, thereby disrupting viral replication processes .
Antimicrobial Studies
A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses considerable antimicrobial efficacy, particularly against fungal pathogens.
Antiviral Activity
In a separate study focusing on antiviral properties, this compound was evaluated for its ability to inhibit viral replication in vitro. The compound demonstrated:
Virus Type | EC50 (Effective Concentration) | Cytotoxicity (CC50) |
---|---|---|
Dengue Virus | 25 µM | >1000 µM |
The high selectivity index indicates that the compound could be a promising candidate for further development as an antiviral agent .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other imidazole derivatives highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate | Lacks isopropyl group | Moderate antibacterial activity |
Ethyl 2-chloro-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate | Contains chlorine instead of bromine | Reduced antiviral activity |
Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate | Different position of substitution | Similar antimicrobial properties |
This comparative analysis underscores the potential for tailored modifications to enhance biological activity further .
Properties
Molecular Formula |
C10H15BrN2O2 |
---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methyl-1-propan-2-ylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)13(6(2)3)10(11)12-8/h6H,5H2,1-4H3 |
InChI Key |
GCODBTNHFDNAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C |
Origin of Product |
United States |
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